2,6-Dichloro-4-(methylsulfonyl)aniline

Descripción

Contextualization within Halogenated Aniline (B41778) Chemistry

Halogenated anilines are a class of compounds that are foundational to many areas of organic chemistry. acs.org The presence of halogen atoms on the aniline ring significantly influences the molecule's reactivity and physical properties. Aryl halides are critical synthetic building blocks for creating carbon-carbon bonds through methods like cross-coupling reactions. acs.orgnih.gov

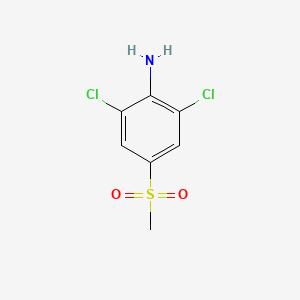

Anilines are generally reactive towards electrophilic aromatic substitution, and the introduction of halogens modifies this reactivity. acs.org In the case of 2,6-Dichloro-4-(methylsulfonyl)aniline, the key structural features are:

The Amino Group (-NH₂): This group is an activating, ortho-, para-director for electrophilic substitution.

Chlorine Atoms (-Cl): Located at the 2 and 6 positions (ortho to the amino group), these atoms are electron-withdrawing, which deactivates the ring. Their position also sterically hinders the adjacent amino group.

Methylsulfonyl Group (-SO₂CH₃): Positioned at the 4-position (para to the amino group), this is a strong electron-withdrawing group. It further deactivates the ring towards electrophilic attack and can act as a hydrogen-bond acceptor, which can be significant in biological contexts. nih.gov

This specific substitution pattern makes the compound less reactive than aniline itself but provides a stable and predictable scaffold for further chemical modifications. The synthesis of such specifically substituted anilines often requires multi-step processes to ensure correct regiochemistry, as direct halogenation of aniline can be difficult to control. acs.org

Significance as a Chemical Intermediate in Advanced Synthesis

The true value of this compound lies in its role as a chemical intermediate—a molecular stepping stone for constructing more complex molecules. Halogenated aromatic compounds are prevalent in a vast array of biologically active molecules and industrial products. acs.orgnih.gov This specific compound serves as a versatile precursor in several key industries:

Pharmaceuticals: The sulfone group is a prominent feature in many biologically active molecules. nih.gov The incorporation of a methylsulfonyl group can lower a molecule's lipophilicity and provide a site for hydrogen bonding. nih.gov Halogenated compounds, particularly those containing chlorine, are also a regular feature in medicinal chemistry, often enhancing the efficacy of drugs. researchgate.netnih.gov Derivatives of sulfonyl anilines have been investigated for therapeutic uses. google.com

Agrochemicals: Substituted anilines are crucial for the synthesis of many herbicides and insecticides. For example, the structurally related compound 2,6-dichloro-4-(trifluoromethyl)aniline (B1295278) is a key intermediate for producing the insecticide Fipronil. justia.com Dinitroaniline herbicides, such as trifluralin, which has a trifluoromethyl group instead of a methylsulfonyl group, highlight the importance of the substituted aniline structure in developing crop protection agents. wikipedia.org

Dyes and Pigments: Anilines are historically significant in the dye industry. epa.gov Dichloroanilines are used as diazo components which are then reacted with coupling agents to form a wide range of azo dyes. researchgate.net The specific substituents on the aniline ring influence the color and properties, such as light and wash fastness, of the final dye. researchgate.net

The compound's structure allows for various chemical transformations, such as reactions involving the amino group (e.g., diazotization, amidation) or nucleophilic substitution reactions, making it a valuable and adaptable building block.

Overview of Research Trajectories

Research involving halogenated and sulfonated anilines has evolved significantly over time. Early research focused on fundamental synthesis methods, such as the chlorination of sulfanilic acid, to produce compounds like 2,6-dichloroaniline. orgsyn.org These foundational methods paved the way for the creation of more complex derivatives.

The discovery of sulfanilamide (B372717) and other sulfa drugs sparked immense interest in aniline derivatives containing sulfur, leading to extensive research into their synthesis and biological activity. More recently, the focus has shifted towards developing milder, more selective, and environmentally friendly synthetic methods. For instance, visible light photocatalysis has emerged as a modern technique for the direct sulfonylation of anilines under mild conditions. nih.gov

Current research trajectories continue to explore the utility of compounds like this compound as intermediates for novel materials. The consistent demand for new pharmaceuticals and high-performance agrochemicals drives ongoing investigation into the synthesis and application of such specialized chemical building blocks. researchgate.netnih.gov The development of processes to produce these intermediates with high yield and purity remains an active area of research in industrial chemistry. justia.comgoogle.com

Structure

3D Structure

Propiedades

IUPAC Name |

2,6-dichloro-4-methylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO2S/c1-13(11,12)4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVVMLXAGZVYMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C(=C1)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201001601 | |

| Record name | 2,6-Dichloro-4-(methanesulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201001601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80866-96-2 | |

| Record name | 2,6-Dichloro-4-(methylsulfonyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80866-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-4-mesylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080866962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloro-4-(methanesulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201001601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-4-mesylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2,6 Dichloro 4 Methylsulfonyl Aniline

Precursor Synthesis and Derivatization Approaches

The synthesis of the target compound necessitates the preparation of key precursors, primarily 4-(methylsulfonyl)aniline (B1202210) and its derivatives. This involves catalytic hydrogenation methods for the reduction of a nitro group and strategic chlorination of the aniline (B41778) ring.

A common and efficient method for the synthesis of 4-(methylsulfonyl)aniline is the reduction of its nitro precursor, 1-methanesulfonyl-4-nitro-benzene. Catalytic hydrogenation is a widely employed technique for this transformation due to its high efficiency and selectivity.

Catalytic hydrogenation is a cornerstone in the synthesis of anilines from nitroaromatic compounds. This method offers high yields and is adaptable to various scales of production. The choice of catalyst, solvent, and reaction conditions can significantly influence the efficiency of the reduction.

A prevalent method for the synthesis of 4-(methylsulfonyl)aniline involves the catalytic hydrogenation of 1-methanesulfonyl-4-nitro-benzene. A typical procedure utilizes 10% Palladium on carbon (Pd/C) as the catalyst in a methanol (B129727) solvent under atmospheric pressure of hydrogen gas. The reaction proceeds until the uptake of hydrogen ceases, indicating the complete reduction of the nitro group. Following filtration of the catalyst, the product is isolated by concentration and recrystallization.

The versatility of catalytic hydrogenation extends to a variety of catalysts and conditions, each with specific advantages. While Pd/C is highly effective, other catalysts such as Raney Nickel are also employed, particularly when seeking to avoid dehalogenation in substrates containing halogen substituents. commonorganicchemistry.com Transfer hydrogenation, using hydrogen donors like ethylene (B1197577) glycol in the presence of a copper catalyst, presents an alternative to using gaseous hydrogen. acs.orgnih.gov The selection of the catalytic system is often guided by the substrate's functional group tolerance and desired reaction kinetics.

Table 1: Comparison of Catalytic Systems for Nitroarene Reduction

| Catalyst System | Hydrogen Source | Typical Substrate | Key Advantages |

|---|---|---|---|

| Pd/C | H₂ gas | Nitroarenes | High efficiency, widely applicable. |

| Raney Nickel | H₂ gas | Nitroarenes with halogen substituents | Reduces risk of dehalogenation. commonorganicchemistry.com |

| Copper Nanoparticles on Celite | Ethylene Glycol | Nitroarenes | Avoids use of H₂ gas, environmentally benign. acs.orgnih.gov |

| Iron (Fe) powder | Acidic conditions (e.g., AcOH) | Nitroarenes with other reducible groups | Mild conditions, chemoselective. |

| Tin(II) chloride (SnCl₂) | Acidic conditions | Nitroarenes with other reducible groups | Mild conditions, chemoselective. commonorganicchemistry.com |

The introduction of chlorine atoms at specific positions on the aniline ring is a critical step in the synthesis of 2,6-dichloro-4-(methylsulfonyl)aniline. Regioselective chlorination techniques are employed to ensure the desired substitution pattern.

Achieving selective chlorination at the ortho positions of anilines can be challenging due to the strong para-directing nature of the amino group. However, several strategies have been developed to favor ortho-substitution. One effective approach involves the use of organocatalysts. For instance, secondary amines can act as organocatalysts in conjunction with sulfuryl chloride as the chlorine source to achieve highly ortho-selective chlorination of anilines under mild conditions. dntb.gov.uarsc.org Another method employs secondary ammonium (B1175870) salts as catalysts, which also facilitate regioselective ortho-chlorination. nih.gov

For substrates like 4-nitroaniline (B120555), direct chlorination can be controlled to yield the 2,6-dichloro derivative. This is a key strategy in one of the synthetic routes to the target compound. The reaction of 4-nitroaniline with a chlorinating agent such as chlorine in methanol or a mixture of hydrochloric acid and hydrogen peroxide leads to the formation of 2,6-dichloro-4-nitroaniline (B1670479). patsnap.comwikipedia.org

The outcome of chlorination reactions, in terms of both selectivity and yield, is highly dependent on the reaction conditions. Factors such as the choice of solvent, temperature, catalyst, and the nature of the chlorinating agent play a crucial role.

In the chlorination of 2-methylaniline using copper(II) chloride, the use of an ionic liquid as a solvent allows for high yield and regioselectivity for para-substitution under mild conditions, avoiding the need for supplementary oxygen and gaseous HCl. beilstein-journals.org In contrast, when the reaction is carried out in concentrated aqueous HCl, the flow of both oxygen and HCl gas is necessary to achieve a high yield. beilstein-journals.org

The chlorination of 4-nitroaniline to 2,6-dichloro-4-nitroaniline can be optimized by controlling the reaction temperature and the molar ratio of the reactants. For instance, using chlorine gas in methanol at a controlled temperature of 55-60°C can lead to a high yield of the desired product. patsnap.com Another process describes the chlorination of 4-nitroaniline with chlorine bleaching liquor in the presence of a dispersing agent, with the reaction initially carried out at a lower temperature and then gradually warmed to achieve a high yield and purity of 2,6-dichloro-4-nitroaniline. google.com

Table 2: Influence of Reaction Conditions on the Chlorination of 2-Methylaniline with CuCl₂

| Solvent | O₂ | HCl (gas) | Temperature (°C) | Time (h) | Yield of 4-chloro-2-methylaniline (B164923) (%) |

|---|---|---|---|---|---|

| 36% aq. HCl | Yes | Yes | 60 | 3 | 85 |

| 36% aq. HCl | No | Yes | 60 | 3 | 0 |

| 36% aq. HCl | Yes | No | 60 | 3 | 10 |

| Ionic Liquid | No | No | Room Temp | 2 | >95 |

Data derived from studies on the chlorination of 2-methylaniline. beilstein-journals.org

Chlorination and Halogenation Strategies for Aniline Derivatives

Reactivity and Reaction Mechanisms of this compound

The reactivity of this compound is dominated by the powerful electron-withdrawing nature of its substituents and the presence of the nucleophilic amino group.

Influence of Electron-Withdrawing Substituents on Aromatic Reactivity

The benzene (B151609) ring of this compound is substituted with three strong electron-withdrawing groups (EWGs): two chlorine atoms and a methylsulfonyl group. chemistrysteps.com These groups significantly decrease the electron density of the aromatic ring through both inductive and resonance effects.

Inductive Effect (-I) : The high electronegativity of the chlorine atoms and the oxygen atoms of the sulfonyl group pulls electron density away from the ring through the sigma bonds.

Resonance Effect (-M or -R) : The methylsulfonyl group can also withdraw electron density via resonance by delocalizing the ring's pi-electrons onto its oxygen atoms.

This pronounced decrease in electron density has several major consequences:

Deactivation towards Electrophilic Aromatic Substitution : The electron-poor nature of the ring makes it much less attractive to electrophiles. Reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation, which are typical for benzene, would be extremely difficult to perform on this molecule. allen.in

Activation towards Nucleophilic Aromatic Substitution : Conversely, the electron deficiency makes the ring highly susceptible to attack by nucleophiles. libretexts.orgyoutube.com The EWGs can stabilize the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic aromatic substitution. libretexts.orgyoutube.com

Decreased Basicity of the Amino Group : The EWGs pull electron density away from the nitrogen atom of the amino group, making its lone pair of electrons less available to accept a proton. chemistrysteps.com Consequently, this compound is a significantly weaker base than aniline itself.

Oxidation and Reduction Pathways

The functional groups on this compound exhibit distinct behaviors under oxidative and reductive conditions.

Oxidation : The amino group is the most susceptible site for oxidation. The oxidation of substituted anilines can lead to a variety of products depending on the oxidant and reaction conditions. tsijournals.comaip.org

With mild oxidizing agents, coupling reactions can occur, potentially forming azo or azoxy compounds.

Stronger oxidizing agents, such as peroxy acids, can oxidize the amino group to a nitroso (-NO) or even a nitro (-NO₂) group. rsc.org For example, the oxidation of anilines with hydrogen peroxide can yield azoxybenzenes or nitrobenzenes, with the product selectivity being controlled by the basicity of the reaction medium. acs.org The presence of EWGs on the ring generally makes the amino group more difficult to oxidize.

Reduction : The molecule contains several groups that could potentially be reduced.

Methylsulfonyl Group : The sulfonyl group is generally very stable and resistant to chemical reduction.

Chloro Groups : The aryl-chlorine bonds can be cleaved under certain reductive conditions, a process known as hydrodehalogenation. This is often achieved through catalytic hydrogenation (e.g., using H₂ with a Pd/C catalyst) under more forceful conditions or with specific reducing agents. nih.gov

Aromatic Ring : The benzene ring itself can be reduced to a cyclohexyl ring, but this requires very harsh conditions, such as high-pressure hydrogenation with catalysts like rhodium or ruthenium, which would likely also remove the chlorine atoms.

Nucleophilic Substitution Reactions Involving Halogen and Sulfonyl Groups

The most significant aspect of the reactivity of this compound is its propensity to undergo nucleophilic aromatic substitution (SₙAr). pressbooks.pub The two chlorine atoms are activated towards displacement by nucleophiles because of the strong electron-withdrawing effects of the methylsulfonyl group located para to them and the second chlorine atom located ortho. libretexts.org

The reaction proceeds via a two-step addition-elimination mechanism:

Addition Step : A nucleophile (Nu⁻) attacks one of the carbons bearing a chlorine atom. This attack is favored because the electron-withdrawing groups have made this carbon atom electrophilic. This step forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the para-sulfonyl group, which provides significant stabilization.

Elimination Step : The aromaticity of the ring is restored as the leaving group (chloride ion, Cl⁻) is expelled.

This activation makes it possible to displace one or both chlorine atoms with a variety of nucleophiles, such as alkoxides (RO⁻), amines (R₂NH), or thiols (RS⁻), providing a pathway to synthesize a range of derivatives. The sulfonyl group itself is generally a poor leaving group in SₙAr reactions compared to halogens and is unlikely to be displaced under typical conditions.

Chemoselective Aromatic Substitution Studies on Related Methylsulfonyl-Substituted Anilines and Pyrimidines

The strategic functionalization of aromatic and heteroaromatic rings is a cornerstone of modern synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. Chemoselectivity in nucleophilic aromatic substitution (SNAr) reactions is of paramount importance when a substrate possesses multiple potential leaving groups. The methylsulfonyl group (-SO₂CH₃) is a powerful electron-withdrawing group that can activate a ring towards nucleophilic attack, and it can also function as a leaving group itself. This section explores the nuanced chemoselectivity observed in SNAr reactions of methylsulfonyl-substituted pyrimidines and anilines, where the reaction pathway can be directed by carefully selecting the reaction conditions and the nature of the nucleophile.

Research Findings in Methylsulfonyl-Substituted Pyrimidines

Extensive research has been conducted on 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250), a substrate featuring two distinct types of leaving groups: two chloro groups at the C4 and C6 positions and a methylsulfonyl group at the C2 position. Studies have revealed a remarkable degree of chemoselectivity that is dependent on the nucleophilicity and the state of the attacking amine.

In the presence of weak bases, such as sodium bicarbonate (NaHCO₃), neutral aniline nucleophiles and secondary aliphatic amines selectively displace one of the chloride groups, preferentially at the C4 position. researchgate.netresearchgate.net This selectivity is attributed to the C4 and C6 positions being more activated towards nucleophilic attack than the C2 position, and the chloride ion being a better leaving group than the methylsulfonyl group under these conditions. For instance, the reaction of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with aniline in acetonitrile (B52724) using sodium hydrogen carbonate as the base results in a 95% isolated yield of the C4-substituted product, 6-chloro-N-phenyl-2-(methylsulfonyl)pyrimidin-4-amine. researchgate.net

Conversely, when anilines are deprotonated using a strong base to form an anionic nucleophile, the regioselectivity of the reaction dramatically shifts. researchgate.netthieme-connect.com Under these conditions, the methylsulfonyl group at the C2 position is selectively displaced, leaving the chloro groups intact. This change in selectivity highlights that anionic nucleophiles preferentially attack the C2 position, and the methylsulfonyl group becomes the more labile leaving group compared to the chlorides. thieme-connect.com This predictable, condition-dependent selectivity allows for the programmed synthesis of differentially substituted pyrimidines from a single, multifunctionalized starting material.

Primary aliphatic amines, which are sterically and electronically unbiased, have been observed to selectively displace the sulfone group in 4,6-dichloro-2-(methylsulfonyl)pyrimidine. researchgate.netthieme-connect.com However, their reactions with other related electrophiles have been found to be generally less selective. thieme-connect.com

| Substrate | Nucleophile | Base | Solvent | Position of Substitution | Product | Yield (%) | Ref |

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Aniline | NaHCO₃ | Acetonitrile | C4-Cl | 6-Chloro-N-phenyl-2-(methylsulfonyl)pyrimidin-4-amine | 95 | researchgate.net |

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | 4-Methoxyaniline | 2,6-Lutidine | DMSO | C4-Cl | 6-Chloro-N-(4-methoxyphenyl)-2-(methylsulfonyl)pyrimidin-4-amine | 99 | researchgate.net |

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | 4-Chloroaniline | NaHCO₃ | Acetonitrile | C4-Cl | N-(4-chlorophenyl)-6-chloro-2-(methylsulfonyl)pyrimidin-4-amine | 94 | researchgate.net |

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Aniline (deprotonated) | NaHMDS | THF | C2-SO₂Me | N-phenyl-4,6-dichloropyrimidin-2-amine | 75 | researchgate.net |

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | 2-Methoxyaniline (deprotonated) | NaHMDS | THF | C2-SO₂Me | N-(2-methoxyphenyl)-4,6-dichloropyrimidin-2-amine | 75 | researchgate.net |

Studies on Methylsulfonyl-Substituted Anilines

While the chemoselectivity of methylsulfonyl-pyrimidines is well-documented, specific studies focusing on the chemoselective nucleophilic aromatic substitution of anilines bearing both a methylsulfonyl group and other potential leaving groups, such as halogens, are less prevalent in the literature. General principles of SNAr suggest that the relative reactivity of leaving groups is a key factor. In many systems, sulfonate and perfluoroalkane sulfonate groups are significantly better leaving groups than halides. researchgate.net

In studies involving various amino- and methylsulfonyl-substituted aromatic and heteroaromatic systems, it has been noted that the methylsulfonyl moiety is preferentially displaced by both thiol and amine nucleophiles in quinoxaline (B1680401) and quinazoline (B50416) substrates. byu.edu This suggests that in sufficiently activated systems, the -SO₂CH₃ group can be a highly effective leaving group. The relative reactivity is influenced by the stability of the departing anion and the degree of activation provided by other substituents on the ring. For a substrate like this compound, the strong electron-donating character of the amino group complicates predictions, as it deactivates the ring towards nucleophilic attack, particularly at the ortho and para positions where the leaving groups are located. Further dedicated studies are required to systematically evaluate the chemoselective substitution patterns on such aniline-based systems.

Derivatives, Analogues, and Structure Activity Relationship Sar Studies

Design and Synthesis of Novel 2,6-Dichloro-4-(methylsulfonyl)aniline Derivatives

The synthetic exploration of this compound involves targeted modifications at its three primary reactive sites: the aniline (B41778) moiety, the methylsulfonyl group, and the aromatic ring.

The primary amine (-NH₂) group of the aniline is a key site for chemical modification to produce a diverse range of derivatives. Common synthetic strategies include N-alkylation and N-acylation.

N-alkylation involves the introduction of alkyl groups to the nitrogen atom, converting the primary amine into a secondary or tertiary amine. google.com These reactions can be performed using various alkylating agents like alkyl halides. psu.edu N-acylation introduces an acyl group (R-C=O) to the nitrogen, forming an amide. These modifications significantly alter the molecule's polarity, hydrogen bonding capability, and steric profile, which can influence its interaction with biological targets.

Table 1: Examples of Aniline Moiety Modifications

| Compound Type | General Structure | Modification | Potential Impact |

|---|---|---|---|

| Parent Compound | This compound | Primary Amine (-NH₂) | Baseline structure |

| N-Alkyl Derivative | N-alkyl-2,6-dichloro-4-(methylsulfonyl)aniline | Secondary Amine (-NHR) | Increased lipophilicity, altered basicity |

| N,N-Dialkyl Derivative | N,N-dialkyl-2,6-dichloro-4-(methylsulfonyl)aniline | Tertiary Amine (-NR₂) | Further increased lipophilicity, loss of H-bond donor |

The methylsulfonyl (-SO₂CH₃) group at the 4-position is a strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring. A key strategy in derivative design is the replacement of this group with other moieties, known as bioisosteres, that have similar physical or chemical properties.

A prominent analogue is 2,6-dichloro-4-(trifluoromethyl)aniline (B1295278), where the methylsulfonyl group is replaced by a trifluoromethyl (-CF₃) group. google.com The trifluoromethyl group is also strongly electron-withdrawing and highly lipophilic. This particular analogue is a critical intermediate in the synthesis of phenylpyrazole insecticides, including Fipronil. google.comwipo.int This substitution highlights how changing the group at the 4-position can tailor the compound for specific biological applications.

To create more complex and potent agrochemicals, the this compound scaffold is often incorporated into larger molecular structures. The aniline nitrogen can act as a nucleophile to form bonds with other molecules, effectively serving as a building block.

For instance, substituted anilines are foundational components in the synthesis of phthalic acid diamide (B1670390) insecticides. nih.gov In these structures, the aniline moiety is acylated to become part of a larger, intricate molecule designed to target specific insect receptors. Similarly, in herbicide design, heterocyclic rings can be introduced and linked to aniline-like scaffolds to develop compounds with high efficacy and novel modes of action. mdpi.com

Structure-Activity Relationship Investigations in Agrochemical Development

Structure-activity relationship (SAR) studies are essential for optimizing the performance of agrochemicals. By comparing the biological activity of various derivatives, researchers can deduce which molecular features are crucial for efficacy.

The 2,6-dichloro-substituted aniline core is a key feature in several classes of insecticides. In the development of diamide insecticides, SAR studies have shown that the nature and position of substituents on the aniline ring are critical for activity. nih.govmdpi.com

Table 2: SAR Insights from Aniline-Containing Diamide Insecticides

| Compound Modification (Aniline Moiety) | Target Pest | Observed Activity (LC₅₀) | SAR Implication |

|---|---|---|---|

| Introduction of 4-(3,3-dichloro-2-propenyloxy) group | Plutella xylostella | 0.138 mg/L | Enhances binding and potency |

| Varying substituent at 3-position (e.g., -CF₃) | Plutella xylostella | 0.097 mg/L | Fine-tunes electronic properties for better fit |

Data are illustrative and synthesized from findings on complex diamide insecticides containing substituted aniline scaffolds. nih.govmdpi.com

The electronic properties conferred by the dichloro and sulfonyl substituents make the this compound scaffold an attractive starting point for designing herbicides. Many modern herbicides are based on aromatic cores with specific substitution patterns that mimic natural plant hormones like auxins, leading to uncontrolled growth and plant death. mdpi.com

Research into picolinic acid herbicides demonstrates that attaching different heterocyclic rings to a substituted aromatic core can generate potent and selective herbicidal activity. mdpi.commdpi.com SAR studies in this area focus on optimizing the type of heterocycle and the substitution pattern on the aromatic ring to maximize uptake and activity in target weed species while ensuring crop safety. The 2,6-dichloro substitution pattern is known to be important for activity in certain classes of auxin-mimicking herbicides.

Table 3: SAR Insights from Herbicides with Substituted Aromatic Cores

| Structural Feature | Target Weed | Observed Activity (% Root Growth Inhibition) | SAR Implication |

|---|---|---|---|

| 6-(Pyrazolyl)-2-picolinic acid core | Brassica napus | >80% at 250 µM | Heterocycle at 6-position is crucial for activity mdpi.com |

| 4-Amino-3,5-dichloro substitution | Arabidopsis thaliana | High Inhibition | Dichloro pattern enhances herbicidal effect mdpi.com |

Data are illustrative and synthesized from findings on picolinic acid herbicides containing substituted aromatic rings. mdpi.commdpi.com

Exploration in Medicinal Chemistry Research

The structural scaffold of this compound, characterized by its dichlorinated aniline core and a methylsulfonyl group, serves as a valuable starting point in medicinal chemistry for the development of novel therapeutic agents. Researchers have explored its derivatives and analogues across various target classes, leading to significant findings in several key areas of disease research.

Anti-inflammatory and Analgesic Properties of Derivatives

The 4-(methylsulfonyl)aniline (B1202210) pharmacophore is a key feature in certain anti-inflammatory agents. Studies have focused on incorporating this moiety into the structures of well-known non-steroidal anti-inflammatory drugs (NSAIDs) to synthesize new derivatives with potentially enhanced activity. nih.gov The anti-inflammatory effect of NSAIDs is primarily due to their ability to inhibit cyclooxygenase (COX) enzymes, which are responsible for prostaglandin (B15479496) synthesis. nih.gov There are two main isoforms, COX-1, a constitutive enzyme with a "housekeeping" role, and COX-2, which is inducible during inflammation. nih.gov

In one study, derivatives were synthesized by integrating the 4-(methylsulfonyl)aniline structure with known NSAIDs like naproxen (B1676952), indomethacin, diclofenac (B195802), and mefenamic acid. nih.gov The resulting compounds were evaluated for in vivo acute anti-inflammatory activity using a rat paw edema model. The study found that all tested compounds significantly reduced paw edema. nih.gov Notably, the derivatives of naproxen and mefenamic acid demonstrated activity significantly higher than the reference drug, diclofenac sodium, at specific time intervals. nih.gov This suggests that the 4-(methylsulfonyl)aniline moiety can maintain or even enhance anti-inflammatory effects. nih.gov

Furthermore, research into quinazoline (B50416) derivatives has also shown promise for developing anti-inflammatory agents. derpharmachemica.comresearchgate.net A series of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives were synthesized and evaluated, with some compounds exhibiting significant anti-inflammatory activity compared to diclofenac sodium. derpharmachemica.comresearchgate.net The research concluded that incorporating bulky substituents on the phenyl ring contributed significantly to the anti-inflammatory activity. derpharmachemica.com These findings highlight the utility of the substituted aniline scaffold in designing novel anti-inflammatory molecules. nih.govderpharmachemica.com The analgesic properties of such derivatives are often linked to their anti-inflammatory mechanisms, reducing pain by mitigating the inflammatory response. nih.gov

Tyrosine Kinase Inhibition Studies with Related Structures

Protein kinases are crucial enzymes that regulate a vast number of cellular processes by phosphorylating proteins. nih.gov Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. nih.gov Tyrosine kinases, a specific class of these enzymes, are often overactive in cancer, leading to uncontrolled cell growth and proliferation. nih.govnih.gov Consequently, Tyrosine Kinase Inhibitors (TKIs) have become a cornerstone of targeted cancer therapy. thesciencein.org

The anilinopyrimidine scaffold is a common chemotype found in approximately 10% of clinically approved kinase inhibitors. semanticscholar.org This highlights the importance of the aniline core, a key feature of this compound, in designing potent kinase inhibitors. The general structure of these inhibitors allows them to fit into the ATP-binding pocket of the kinase, preventing phosphorylation and halting the downstream signaling cascade. semanticscholar.org

Research into novel phthalic-based derivatives has also yielded potential TKIs. nih.gov In these studies, isophthalic and terephthalic acid derivatives were designed as type-2 protein kinase inhibitors. One isophthalic derivative showed high potency against EGFR and HER2 kinases, comparable to the approved drug lapatinib. nih.gov Molecular docking studies of these compounds against VEGFR-2, another important tyrosine kinase, indicated a binding performance similar to the multi-kinase inhibitor sorafenib. nih.gov The dichlorophenyl motif, present in the parent compound, is a common feature in many kinase inhibitors, valued for its ability to form specific interactions within the kinase binding site. The exploration of related structures, such as 1,2,6-thiadiazinone analogues, further demonstrates the versatility of using substituted anilines as a foundational element for creating new, potent, and selective kinase inhibitors for cancer treatment. semanticscholar.org

Pyruvate (B1213749) Kinase M2 (PKM2) Activation by Sulfonamide Analogues for Anti-neoplastic Research

Cancer cells exhibit altered metabolism to support their rapid proliferation, a phenomenon known as the Warburg effect. nih.govacs.org A key enzyme in this altered pathway is the M2 isoform of pyruvate kinase (PKM2), which is expressed in tumors and is significantly less active than the PKM1 isoform found in normal differentiated cells. mit.edu The lower activity of PKM2 is thought to divert glycolytic intermediates into biosynthetic pathways necessary for cell growth. nih.gov This makes the pharmacological activation of PKM2 a novel therapeutic strategy to reprogram cancer metabolism and inhibit proliferation. nih.govnih.gov

Research has led to the discovery of several classes of small-molecule PKM2 activators, with sulfonamide-containing compounds being particularly prominent. nih.gov Structurally related analogues, such as N,N'-diarylsulfonamides and 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides, have been synthesized and evaluated for their ability to activate PKM2. nih.govmit.edu Structure-activity relationship (SAR) studies have identified compounds with high potency. acs.org For instance, in a series of N,N'-diarylsulfonamides, several analogues were identified as highly potent activators of PKM2, with some exhibiting AC₅₀ values in the nanomolar range. acs.org

| Analogue | AC₅₀ (nM) |

|---|---|

| 10 | 65 |

| 12 | 28 |

| 14 | 52 |

| 28 | 66 |

| 54 | 26 |

| 55 | 43 |

| 58 | 38 |

These activators are often selective for PKM2 over other isoforms like PKM1, PKL, and PKR. acs.org In silico and biophysical studies, such as surface plasmon resonance, have confirmed the direct binding of these sulfonamide activators to the PKM2 protein, with some compounds showing very high affinity. nih.gov The activation of PKM2 by these compounds can induce apoptosis and cell cycle arrest in cancer cell lines, demonstrating their potential as anti-neoplastic agents. nih.gov

Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) Inhibition Research

The endocannabinoid system (ECS) is a crucial signaling network involved in regulating numerous physiological processes. Its dysregulation has been implicated in various disorders. nih.gov The primary enzymes responsible for the degradation of the main endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), are Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), respectively. researchgate.netuniversiteitleiden.nl Inhibiting these enzymes increases the levels of endocannabinoids, offering a therapeutic approach that may avoid the side effects associated with direct cannabinoid receptor agonists. researchgate.net

Inhibition of FAAH and MAGL has been explored for treating conditions like anxiety, depression, and pain. nih.govresearchgate.net Researchers have developed inhibitors for each enzyme individually, as well as "dual blockers" that inhibit both FAAH and MAGL simultaneously. nih.govnih.gov Dual inhibition can produce a broader range of effects that more closely mimic direct CB1 receptor agonists, suggesting that the two endocannabinoid pathways interact to regulate specific behaviors. nih.gov

The development of FAAH and MAGL inhibitors provides a promising avenue for new therapeutics. bms.com The structural motifs found in this compound, particularly the sulfonamide group, are relevant in the design of various enzyme inhibitors. The exploration of aniline and sulfonamide derivatives as scaffolds for FAAH and MAGL inhibitors could lead to the discovery of novel compounds that modulate the endocannabinoid system for therapeutic benefit. nih.gov

Corticotropin-Releasing Factor-1 (CRF1) Receptor Antagonist Development

Corticotropin-releasing factor (CRF) and its receptors, particularly the CRF1 receptor, are central to the body's response to stress. nih.gov Overactivity of the CRF-CRF1 signaling system is linked to the pathophysiology of stress-related disorders such as anxiety and depression. nih.gov Consequently, the development of CRF1 receptor antagonists has been a major focus of pharmaceutical research for creating novel anxiolytic and antidepressant medications. nih.govresearchgate.net

A number of small-molecule, non-peptide CRF1 receptor antagonists have been developed that can cross the blood-brain barrier. nih.gov These compounds have been shown to prevent stress-related behaviors in preclinical models. nih.gov The chemical structures of many potent CRF1 antagonists feature substituted aromatic rings. For example, Novartis has reported benzothiadiazole derivatives as CRF1 receptor antagonists with high affinity. bioworld.com

The dichlorophenyl group, a key component of this compound, is a common structural element in various CRF1 antagonists. This motif is often critical for achieving high binding affinity at the receptor. The development of antagonists for the CRF1 receptor holds promise for treating not only central nervous system disorders but also peripheral conditions like irritable bowel syndrome, where stress is a major contributing factor. nih.gov The continued exploration of compounds with scaffolds related to this compound could yield new and improved CRF1 receptor antagonists. mdpi.com

Applications in Advanced Organic Synthesis and Material Science

Role as a Versatile Building Block in Complex Molecular Architectures

Substituted anilines are foundational building blocks in organic synthesis, and 2,6-Dichloro-4-(methylsulfonyl)aniline is a prime example of this class. Its utility stems from the specific reactivity conferred by its functional groups. The amino (-NH₂) group is a key reaction site, readily undergoing diazotization, acylation, and alkylation, which allows for its incorporation into larger, more complex molecular frameworks.

The two chlorine atoms in the ortho positions to the amino group provide significant steric hindrance. This can be strategically exploited to direct reactions to other sites on the molecule or to influence the final conformation of the target product. Furthermore, the electron-withdrawing nature of the chlorine and methylsulfonyl (-SO₂CH₃) groups deactivates the aromatic ring, influencing its reactivity in electrophilic substitution reactions and enhancing the acidity of the amino protons. Polychlorinated anilines are recognized as valuable intermediates in the manufacturing of a diverse array of chemical products, including dyes, pharmaceuticals, and agricultural chemicals. googleapis.com The unique substitution pattern of this compound makes it a specialized reagent for creating molecules with specific electronic and steric properties.

Utilization in Agrochemical Intermediate Production Beyond Direct Derivatives

The development of modern pesticides frequently relies on complex, halogenated aromatic intermediates. Polychlorinated and fluorinated anilines are particularly crucial in the synthesis of potent insecticides and herbicides. google.comjustia.com For instance, the compound 2,6-dichloro-4-trifluoromethyl-aniline is a critical intermediate for producing pyrazole-type insecticides like Fipronil. google.comjustia.com This highlights a broader industrial strategy where specific substitution patterns on an aniline (B41778) core are designed to build the backbone of a target agrochemical.

While not a direct precursor to all major insecticides, this compound belongs to the precise class of highly substituted anilines that are essential for this industry. The principles of its chemistry are analogous to those used in the production of other high-value agrochemicals.

The synthesis of the insecticide Hexaflumuron serves as an illustrative example of the role of substituted anilines in agrochemical production. Although the key intermediate for Hexaflumuron is specifically 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline, its synthesis pathway demonstrates the chemical logic applied to this class of compounds. google.com The production process typically involves reacting the substituted aniline with another chemical intermediate, such as 2,6-difluorobenzoyl isocyanate, to form the final complex structure. google.com This modular approach, combining a specific aniline derivative with other building blocks, is a cornerstone of modern agrochemical synthesis.

The following table illustrates the relationship between aniline-based precursors and their corresponding insecticide products, demonstrating the targeted design of these intermediates.

| Precursor Intermediate | Target Insecticide |

| 2,6-dichloro-4-trifluoromethyl-aniline | Fipronil |

| 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline | Hexaflumuron |

Integration into Dyestuff Synthesis

Aniline and its derivatives are historically significant in the synthesis of organic dyes, particularly azo dyes. The general method involves a two-step process: diazotization and azo coupling. researchgate.net First, the primary amino group of the aniline derivative is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a reactive diazonium salt. primescholars.com This diazonium salt then acts as an electrophile and is reacted with a coupling component—an electron-rich aromatic compound such as a phenol, naphthol, or another aniline—to form the characteristic azo (-N=N-) linkage, which is a powerful chromophore responsible for the dye's color. researchgate.net

The specific substituents on the aniline ring, such as the chloro and methylsulfonyl groups in this compound, function as auxochromes. These groups modify the electronic properties of the chromophore, thereby influencing the final color, intensity, and technical properties of the dye, such as its lightfastness and affinity for different fibers. researchgate.net For example, research on dyes synthesized from 2,4-dichloroaniline (B164938) shows that different coupling components yield a range of colors. researchgate.net A similar principle would apply to this compound, allowing for the creation of a unique palette of colors.

| Aniline Derivative | Coupling Component | Resulting Dye Type/Color Example |

| 2,4-dichloroaniline | Phenol | Azo Dye (Orange) |

| 2,4-dichloroaniline | Salicylic Acid | Azo Dye (Deep Orange) |

| 2,4-dichloroaniline | 1-Naphthol | Azo Dye (Deep Orange) |

| Aniline | 2-Naphthol | Azo Dye (Red/Orange) |

Emerging Applications in Specialty Chemical Manufacturing

The utility of specifically substituted dichloroanilines extends beyond single applications and points to a pattern of use in the broader specialty chemical sector. The synthesis of advanced materials and high-performance products often requires intermediates that are not commodity chemicals but are designed with precise structural features. The demand for compounds like 2,6-dichloro-4-trifluoromethyl-aniline for the insecticide Fipronil underscores the importance of this specific molecular template. google.com

The presence of a sulfonyl group in this compound, as opposed to a trifluoromethyl group, offers different chemical properties that can be exploited in the synthesis of other novel products. This could include polymers, electronic materials, or other fine chemicals where properties like thermal stability, polarity, and specific reactivity are required. The continued development of new molecules in material science and specialty chemicals is likely to find new uses for such pre-designed, functionalized building blocks.

Application in Proteomics Research as a Specialty Product

This compound is designated and supplied as a specialty product for use in proteomics research. scbt.com Proteomics is the large-scale study of proteins, their structures, and their functions. nih.gov This field relies on a variety of sophisticated analytical techniques, including 2D-polyacrylamide gel electrophoresis (2D-PAGE) and mass spectrometry, to separate, identify, and quantify proteins from complex biological samples. nih.govnih.gov

Specialty chemicals are essential in proteomics workflows. They can be used as standards for instrument calibration, as matrices in mass spectrometry, or as reagents for chemically modifying proteins to facilitate their detection and analysis. nih.gov While the precise role of this compound in proteomics is not broadly published, its availability as a research-grade chemical indicates it possesses properties—such as specific mass, charge, or reactivity—that are valuable for certain analytical protocols within this advanced and highly technical field. scbt.com

Analytical Methodologies for Research and Environmental Studies

Chromatographic Techniques for Quantitative Analysis in Research Matrices

Chromatography is the cornerstone for separating 2,6-dichloro-4-(methylsulfonyl)aniline from complex mixtures and performing quantitative analysis. The choice between gas and liquid chromatography is typically dictated by the analyte's volatility and thermal stability, as well as the nature of the sample matrix.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable aniline (B41778) derivatives. epa.gov While direct analysis of anilines can sometimes result in poor peak shape and erratic responses, appropriate column selection and potential derivatization can yield robust and reliable methods. epa.govpublications.gc.ca

For the analysis of chlorinated anilines, fused silica (B1680970) capillary columns are standard. epa.gov The selection of the stationary phase is critical for achieving the desired separation from potential isomers and matrix interferences.

Column Selection : Non-polar or semi-polar columns are often employed. A common choice is a 30 m x 0.25 mm fused silica capillary column coated with a phase like SE-54 (5% phenyl-methylpolysiloxane) or SE-30 (100% dimethylpolysiloxane). epa.gov These columns separate compounds based on their boiling points and polarity. For confirmation, a second column with a different stationary phase can be used to verify compound identity. epa.gov

Detector : A Nitrogen-Phosphorus Detector (NPD) is highly selective and sensitive for nitrogen-containing compounds like anilines, minimizing interferences from other components in the sample extract. epa.gov Alternatively, a mass spectrometer (MS) can be used as a detector (GC/MS), providing both quantification and structural information, which is highly recommended for unequivocal identification in unfamiliar samples. epa.govd-nb.info

Derivatization : To improve volatility and chromatographic performance, the aniline's amino group can be acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA). publications.gc.ca These reactions create derivatives that are more stable and exhibit better peak shapes. publications.gc.ca

Table 1: Typical Gas Chromatography (GC) Parameters for Aniline Derivative Analysis

| Parameter | Specification | Purpose |

|---|---|---|

| Column Type | Fused Silica Capillary | Provides high resolution and efficiency. |

| Stationary Phase | SE-54 (or equivalent) | Semi-polar phase for general-purpose separation. epa.gov |

| Column Dimensions | 30 m length, 0.25 mm ID | Standard dimensions for high-resolution separation. epa.gov |

| Injection Mode | Splitless | Maximizes sensitivity for trace analysis. epa.gov |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase for carrying analytes through the column. |

| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometry (MS) | NPD for selective detection of nitrogen compounds; MS for universal detection and identification. epa.gov |

High-Performance Liquid Chromatography (HPLC) is often preferred for anilines as it does not require the analyte to be volatile and avoids potential thermal degradation that can occur in GC. thermofisher.com This makes it a versatile alternative, particularly for complex environmental water samples. thermofisher.com

Reversed-phase HPLC is the most common mode used for this class of compounds. Separation is achieved based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.

Column Selection : C18 (octadecylsilane) columns are widely used due to their hydrophobicity, which provides good retention for moderately polar compounds like this compound.

Mobile Phase Optimization : The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). d-nb.info Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all compounds of interest with good peak shape and resolution. d-nb.info The addition of a small amount of acid, like formic acid, to the mobile phase can improve peak symmetry by ensuring the aniline is in a consistent protonation state. d-nb.info

Detector : A Diode-Array Detector (DAD) or UV-Vis detector is commonly used, as the aromatic ring of the aniline absorbs UV light. For higher sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (LC/MS) or a tandem mass spectrometer (LC/MS-MS). d-nb.info

Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Parameters

| Parameter | Specification | Purpose |

|---|---|---|

| Column Type | Reversed-Phase C18 | Non-polar stationary phase for retaining moderately polar analytes. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase; acid improves peak shape. d-nb.info |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic component for eluting the analyte. d-nb.info |

| Elution Mode | Gradient | Varies mobile phase composition for optimal separation of complex mixtures. d-nb.info |

| Flow Rate | 0.5 - 1.0 mL/min | Typical flow rate for analytical scale columns. |

| Detector | Diode-Array Detector (DAD) or Mass Spectrometry (MS) | DAD for UV-Vis spectral confirmation; MS for mass-based identification. |

Effective sample preparation is crucial to isolate this compound from the sample matrix, concentrate it, and remove interferences prior to chromatographic analysis. epa.gov

Liquid-Liquid Extraction (LLE) : This is a classic technique where an aqueous sample is adjusted to a basic pH and extracted with an immiscible organic solvent like methylene (B1212753) chloride. epa.gov The target analyte partitions into the organic layer, which is then concentrated for analysis.

Solid-Phase Extraction (SPE) : SPE has become a popular alternative to LLE due to its efficiency, lower solvent consumption, and potential for automation. thermofisher.com For aniline derivatives, polymeric sorbents such as divinylbenzene-based polymers with hydrophilic modifications can be used. thermofisher.com The sample is passed through an SPE cartridge, where the analyte is retained. After washing the cartridge to remove interferences, the analyte is eluted with a small volume of an organic solvent.

Matrix Cleanup : For particularly complex samples, such as soil or waste extracts, additional cleanup steps may be necessary. Florisil column cleanup can be used to remove polar interferences that may affect the GC or HPLC analysis. epa.gov

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

While chromatography is used for separation and quantification, spectroscopic techniques are indispensable for confirming the molecular structure and assessing the purity of synthesized this compound.

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule.

¹H NMR : A proton NMR spectrum provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons, the amine (-NH₂) protons, and the methyl (-CH₃) protons of the sulfonyl group. The aromatic region would show a singlet for the two equivalent protons on the ring. The chemical shifts and coupling patterns provide definitive evidence of the substitution pattern. For the related compound 2,6-dichloroaniline, aromatic proton signals appear around 7.15 and 6.59 ppm, with the amine protons at 4.4 ppm in CDCl₃. chemicalbook.com

¹³C NMR : A carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum for this compound would show characteristic signals for the methyl carbon, the two aromatic carbons bearing chlorine, the aromatic carbon bearing the sulfonyl group, the two aromatic carbons adjacent to the chloro-substituted carbons, and the aromatic carbon bonded to the amino group. The chemical shifts are indicative of the electronic environment of each carbon atom.

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. It can be coupled with chromatography (GC/MS or LC/MS) or used with direct infusion.

Mass Spectrometry (MS) : In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. The molecular ion peak [M]⁺ would correspond to the molecular weight of this compound. The presence of two chlorine atoms would give a characteristic isotopic pattern for the molecular ion, with [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1, which is a definitive indicator of a dichloro-substituted compound.

High-Resolution Mass Spectrometry (HRMS) : HRMS measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). rsc.org This allows for the calculation of the exact elemental formula of the molecule, providing a high level of confidence in its identification. rsc.org For example, an HRMS analysis would be able to distinguish this compound from other isomers or compounds with the same nominal mass but different elemental compositions. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable analytical technique for the identification and characterization of this compound. The IR spectrum provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation at various frequencies. The key functional groups in this compound include the primary amine (-NH₂), the sulfonyl (-SO₂-), the carbon-chlorine (-C-Cl) bonds, and the substituted aromatic ring.

The N-H stretching vibrations of the primary amine group are typically observed as two distinct bands in the region of 3300-3500 cm⁻¹. wikieducator.org The asymmetric and symmetric stretching modes give rise to these two absorptions. The sulfonyl group exhibits strong, characteristic absorption bands corresponding to its asymmetric and symmetric stretching vibrations, which are expected to appear in the ranges of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.

The presence of chlorine atoms on the aromatic ring will influence the C-H out-of-plane bending vibrations, which are indicative of the substitution pattern. For a 1,2,3,5-tetrasubstituted benzene (B151609) ring, characteristic absorption patterns can be expected in the fingerprint region (below 1000 cm⁻¹). The C-Cl stretching vibrations themselves typically occur in the range of 600-800 cm⁻¹. Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ region. wpmucdn.com

Table 1: Expected Infrared Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |

| 3300-3500 | N-H Stretch | Primary Amine |

| 3000-3100 | C-H Stretch | Aromatic Ring |

| 1550-1600 | C=C Stretch | Aromatic Ring |

| 1300-1350 | S=O Asymmetric Stretch | Sulfonyl |

| 1140-1160 | S=O Symmetric Stretch | Sulfonyl |

| 600-800 | C-Cl Stretch | Aryl Halide |

Environmental Fate and Degradation Analysis in Non-Human Systems

Biotransformation Studies with Microbial Systems (e.g., Pseudomonas spp.)

The biotransformation of halogenated and sulfonated aromatic compounds is a critical area of environmental research. While specific studies on this compound are not extensively documented, the role of microbial systems, particularly bacteria from the genus Pseudomonas, in the degradation of analogous compounds is well-established. jocpr.comjocpr.com Pseudomonas species are known for their metabolic versatility and their ability to utilize a wide range of organic compounds as carbon and energy sources. nih.gov

Research on other chlorinated anilines has demonstrated that Pseudomonas strains can initiate degradation through various enzymatic reactions. nih.gov These often involve dioxygenases that introduce hydroxyl groups onto the aromatic ring, making it more susceptible to cleavage. For sulfonated aromatic amines, some Pseudomonas species have been shown to be capable of their biodegradation. jocpr.com Given this precedent, it is plausible that Pseudomonas spp. could play a role in the biotransformation of this compound. The degradation process would likely involve initial enzymatic attacks on the aniline moiety or the aromatic ring itself.

Identification of Degradation Metabolites and Pathways (e.g., 4-(methylsulfonyl)catechol and Dechlorinated Derivatives)

Based on established microbial degradation pathways for similar compounds, several potential metabolites can be hypothesized for the biotransformation of this compound. A common initial step in the aerobic degradation of aromatic amines is the hydroxylation of the aromatic ring to form catechols. nih.gov Therefore, the formation of a catechol derivative, such as 4-(methylsulfonyl)catechol , is a likely outcome. This would result from the replacement of the amine group and one of the chlorine atoms with hydroxyl groups.

Another significant pathway in the microbial degradation of chlorinated aromatic compounds is reductive dehalogenation, which involves the removal of chlorine atoms. nih.gov This process would lead to the formation of dechlorinated derivatives of the parent compound. The complete or partial removal of the chlorine atoms would reduce the toxicity of the molecule and facilitate further degradation. Subsequent ring cleavage of the catechol intermediate would likely follow, leading to the formation of aliphatic acids that can be funneled into central metabolic pathways. nih.gov

Table 2: Potential Degradation Metabolites of this compound

| Potential Metabolite | Precursor | Degradation Step |

| 2-Chloro-4-(methylsulfonyl)aniline | This compound | Reductive Dechlorination |

| 4-(Methylsulfonyl)aniline (B1202210) | This compound | Reductive Dechlorination |

| 4-(Methylsulfonyl)catechol | This compound | Hydroxylation & Deamination |

| Chloro-4-(methylsulfonyl)catechol | This compound | Dechlorination, Hydroxylation & Deamination |

Application of Isotopic Labeling in Environmental Fate Research

Isotopic labeling is a powerful technique used to trace the environmental fate and degradation pathways of pollutants. wikipedia.org This method involves replacing one or more atoms in the molecule of interest with a stable or radioactive isotope. Common isotopes used in these studies include carbon-13 (¹³C), carbon-14 (B1195169) (¹⁴C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H).

In the context of this compound, isotopically labeled versions of the compound could be synthesized and introduced into environmental microcosms, such as soil or water samples containing microbial populations. By tracking the labeled atoms, researchers can elucidate the transformation products and degradation pathways. For example, using ¹⁴C-labeled this compound would allow for the quantification of the parent compound's mineralization to ¹⁴CO₂.

Furthermore, stable isotope probing (SIP) can be employed to identify the specific microorganisms responsible for the degradation. In a SIP experiment, a substrate labeled with a heavy stable isotope (e.g., ¹³C) is provided. The microorganisms that consume the substrate will incorporate the heavy isotope into their biomass, including their DNA and RNA. By extracting and analyzing these biomarkers, the active degraders within a complex microbial community can be identified. This technique provides a direct link between a specific metabolic function (degradation of the pollutant) and the identity of the microorganisms performing it. nih.gov

Comparative Research and Future Directions

Comparative Analysis with Other Halogenated Anilines and Sulfonyl-Substituted Aromatics

The chemical character of 2,6-Dichloro-4-(methylsulfonyl)aniline is defined by the interplay of its three distinct functional groups: the activating amino group, the deactivating and sterically hindering chloro groups, and the strongly deactivating methylsulfonyl group. A comparative analysis with other halogenated anilines and sulfonyl-substituted aromatics reveals unique properties and potential applications.

The reactivity of this compound in electrophilic aromatic substitution is complex compared to simpler halogenated anilines. The amino group is a powerful ortho-, para-director, while the sulfonyl group is a meta-director. The two chlorine atoms at the ortho- positions to the amine sterically hinder reactions at those sites and also withdraw electron density from the ring.

In simpler anilines, electrophilic substitution typically favors the para- position due to steric hindrance at the ortho- positions masterorganicchemistry.com. However, in this compound, the para- position is already occupied by the methylsulfonyl group. This leaves the meta- positions (3 and 5) as the most likely sites for further substitution, a reaction pattern not typical for anilines.

A recent study highlighted the reactivity of anilines during chlorination processes, noting that they can act as precursors to disinfection byproducts (DBPs) nih.gov. The study found that 4-(methylsulfonyl)aniline (B1202210), in particular, produced a high yield (1.6-2.3%) of dichloroacetonitrile, a toxic DBP nih.gov. This suggests that the sulfonyl group significantly influences the reaction pathways, likely by stabilizing intermediates that lead to ring cleavage and DBP formation nih.gov. This reactivity is a key differentiator from many other anilines whose DBP formation potentials are lower nih.gov.

The sulfonyl group itself can be used strategically in synthesis. Sulfonation is a reversible process, allowing the sulfonyl group to be employed as a "blocking group" to direct other substituents to specific positions before being removed masterorganicchemistry.com. This strategy could be relevant in derivatizing this compound, although the specific conditions would need to be optimized.

Table 1: Comparison of Substituent Effects on Aromatic Reactivity

| Compound Class | Key Substituents | Primary Directing Effect | Reactivity Toward Electrophilic Substitution |

|---|

| Halogenated Anilines | Amino (-NH₂) Halogen (-Cl, -Br) | Ortho-, Para- (Amine dominated) | Activated (Amine) but slightly deactivated by halogens | | Sulfonyl-Substituted Aromatics | Sulfonyl (-SO₂R) | Meta- | Strongly Deactivated | | This compound | Amino (-NH₂) Chloro (-Cl) Methylsulfonyl (-SO₂CH₃) | Complex interplay; meta-positions are most open sterically and electronically. | Strongly Deactivated |

Halogenation is a common strategy in nature and synthetic chemistry to enhance the biological activity of compounds researchgate.net. Halogenated anilines have demonstrated broad-spectrum antimicrobial and antibiofilm activities nih.gov. The presence of halogen atoms can enhance binding affinity to biological targets, such as enzymes, through stabilizing halogen bond interactions nih.gov. Halogenated marine natural products, for instance, exhibit a wide range of biological activities including antibacterial, antifungal, and antitumor effects mdpi.com.

Similarly, the sulfonamide group (-SO₂NH₂) is a well-known pharmacophore found in numerous antibacterial drugs. More broadly, sulfonyl-containing molecules can act as transition-state analog inhibitors for enzymes like proteases mdpi.com. The sulfonyl group is a key feature in inhibitors of matrix metalloproteases and in HIV protease inhibitors like amprenavir mdpi.com. The interaction often involves the sulfonyl oxygens acting as hydrogen bond acceptors within the enzyme's active site.

This compound combines features from both classes. The dichlorinated aniline (B41778) ring suggests potential for antimicrobial or cytotoxic activity, while the methylsulfonyl group provides a point of interaction similar to that of sulfonamide drugs. The non-covalent interactions of sulfonyl groups are not limited to hydrogen bonding; they can also participate in polar–π interactions with aromatic rings in protein structures sdu.dkresearchgate.net. This dual nature suggests that its biological targets could differ from simpler halogenated anilines or sulfonyl aromatics, potentially leading to novel mechanisms of action.

Table 2: Comparative Biological Profiles of Related Compound Classes

| Compound Class | Known Biological Activities | Common Molecular Targets/Interactions |

|---|---|---|

| Halogenated Anilines | Antimicrobial, Antibiofilm, Antitumor, Antifungal nih.govmdpi.com | Adenylate Cyclase, DNA Gyrase; Halogen bonding is crucial for target affinity nih.govnih.gov. |

| Sulfonyl-Substituted Aromatics | Antibacterial (Sulfonamides), Protease Inhibition, Anticancer mdpi.com | Dihydropteroate synthase (classic sulfonamides), Matrix Metalloproteases, HIV Protease mdpi.com. Interactions via H-bonds and NH-π interactions sdu.dk. |

| This compound | (Predicted) Potential for antimicrobial or enzyme inhibitory activity. | (Predicted) Could interact via halogen bonding (Cl atoms) and hydrogen bonding/polar interactions (sulfonyl group). |

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods are invaluable for predicting the properties and interactions of molecules like this compound, guiding synthetic efforts and biological screening.

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a receptor, such as a protein ijprajournal.com. For aniline derivatives, docking studies have been instrumental in designing novel antimicrobial and anticancer agents nih.gov. These studies reveal key interactions within the binding pocket, including:

Hydrogen Bonds : The amino group of the aniline and the oxygen atoms of the methylsulfonyl group in the target molecule can act as hydrogen bond donors and acceptors, respectively.

Hydrophobic and π-Stacking Interactions : The chlorinated aromatic ring can engage in hydrophobic and pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tryptophan, or tyrosine in a protein's active site globalresearchonline.net.

Halogen Bonds : The chlorine atoms can form halogen bonds, which are specific non-covalent interactions with electron-donating atoms like oxygen or nitrogen, potentially enhancing binding affinity and selectivity nih.gov.

Docking simulations of this compound against various enzyme targets (e.g., bacterial DNA gyrase, viral proteases, or human kinases) could predict its binding affinity and mode, prioritizing it for synthesis and in vitro testing as a potential therapeutic agent.

Quantum chemical calculations, such as Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. For this compound, these methods can be used to:

Predict Reactivity : By calculating molecular orbitals (e.g., HOMO and LUMO) and electrostatic potential maps, one can predict the most likely sites for nucleophilic or electrophilic attack, guiding synthetic modifications nih.govresearchgate.net.

Elucidate Reaction Mechanisms : DFT can be used to model reaction pathways and calculate activation energies, explaining observed regioselectivity in reactions like nucleophilic aromatic substitution nih.gov.

Analyze Non-Covalent Interactions : Theoretical methods are crucial for understanding the nature of specific interactions like halogen bonding and NH–π interactions sdu.dknih.gov. An Interacting Quantum Atoms (IQA) analysis could quantify the contributions of electrostatic and exchange-correlation forces to the bonds it forms with biological targets nih.gov.

Spectroscopic Properties : Computational chemistry can predict vibrational spectra and other spectroscopic properties, aiding in the characterization of the molecule dntb.gov.ua.

Challenges and Future Research Opportunities in this compound Chemistry

Despite its interesting structural features, the chemistry of this compound remains largely underexplored, presenting both challenges and significant opportunities for future research.

Challenges:

Low Reactivity : The strong electron-withdrawing nature of the chloro and methylsulfonyl groups makes the aromatic ring resistant to many standard electrophilic substitution reactions.

Potential for DBP Formation : Its identification as a potent precursor for toxic disinfection byproducts necessitates careful consideration of its environmental fate and potential applications nih.gov.

Future Research Opportunities:

Medicinal Chemistry : Guided by the computational studies described above, future work could focus on the synthesis of derivatives and their evaluation as targeted enzyme inhibitors (e.g., for proteases or kinases) or as antimicrobial agents. The structurally similar compound 2,6-Dichloro-4-(trifluoromethyl)aniline (B1295278) is used as an intermediate in pharmaceuticals and agrochemicals, suggesting a promising path for this compound as well hashnode.devdataintelo.com.

Environmental Science : Further investigation into the mechanisms of its transformation into haloacetonitriles and other disinfection byproducts during water treatment is crucial. This research could help develop strategies to mitigate the formation of these toxic compounds.

Materials Science : The electronic properties conferred by the sulfonyl and chloro groups could be explored for applications in materials science, such as the development of functional polymers or nonlinear optical materials.

Advanced Computational Studies : Applying advanced quantum chemical calculations could provide a more detailed understanding of its excited-state properties and photochemistry, which remains uninvestigated researchgate.net.

Development of Sustainable Synthesis Approaches

The development of sustainable synthesis methods for specialty chemicals like this compound is a critical area of research, driven by the need to reduce environmental impact and improve economic efficiency. specchemonline.com Traditional multi-step syntheses of substituted anilines often involve harsh reaction conditions, hazardous reagents, and significant waste generation. nih.gov Modern approaches, guided by the principles of green chemistry, aim to address these shortcomings through various innovative strategies.

One promising avenue is the application of biocatalysis. Chemoenzymatic methods, for instance, offer a green alternative to traditional chemical reductions. The use of immobilized nitroreductases for the synthesis of anilines from nitroaromatic precursors is a notable example. This approach operates under mild, aqueous conditions at atmospheric pressure, offering high chemoselectivity and reducing the reliance on precious metal catalysts and high-energy inputs. acs.org The hydrophobic nature of the resulting anilines can also facilitate their separation from the aqueous reaction medium, allowing for the recycling and reuse of the biocatalyst and aqueous phase, thereby creating a closed-loop process. acs.org

Electrocatalysis presents another sustainable pathway for aniline synthesis. By using electricity to drive the reduction of nitroarenes, this method can significantly lower the energy requirements and environmental footprint compared to conventional methods that rely on high temperatures and pressures with metal catalysts. specchemonline.comchemistryworld.com Researchers have demonstrated that passing an electrical current through water containing a dissolved redox mediator can efficiently deliver protons and electrons to nitrobenzenes, leading to the formation of anilines with high yields and selectivity. specchemonline.com This process avoids the direct electro-reduction at the electrode surface, minimizing the formation of byproducts. The scalability of electrochemistry suggests that this approach could be adapted for the industrial production of anilines, potentially powered by renewable energy sources. specchemonline.com